molecular formula C20H18ClNO4 B11318138 6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one

6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one

Cat. No.: B11318138
M. Wt: 371.8 g/mol
InChI Key: ARQUTBBVTIITLU-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a chloro group at position 6, a hydroxyl group at position 7, and a morpholin-4-ylmethyl substituent at position 6.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenylchromen-2-one

InChI

InChI=1S/C20H18ClNO4/c21-17-10-15-14(13-4-2-1-3-5-13)11-18(23)26-20(15)16(19(17)24)12-22-6-8-25-9-7-22/h1-5,10-11,24H,6-9,12H2

InChI Key

ARQUTBBVTIITLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

6-Chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound exhibits a variety of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The structural features of this compound contribute significantly to its biological efficacy.

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name 6-chloro-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
Molecular Formula C15H16ClNO4
Molecular Weight 305.74 g/mol
Chemical Structure Chemical Structure

Antioxidant Activity

Research indicates that 6-chloro derivatives exhibit significant antioxidant properties. For instance, studies have shown that the compound demonstrates a strong ability to scavenge free radicals, with an IC50 value ranging from 0.09 to 0.12 mg/mL for hydroxyl radicals . The antioxidant mechanism is primarily attributed to the presence of the hydroxyl group, which enhances the compound's ability to donate electrons and neutralize reactive oxygen species (ROS).

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to inhibit the proliferation of cancer cell lines such as PC3 and DU145, with IC50 values indicating effective cytotoxicity over time . Specifically, the compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation, including those related to tumor-suppressor proteins like p53 .

Anti-inflammatory Activity

The anti-inflammatory effects are linked to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutics aimed at treating chronic inflammatory diseases.

The biological activity of this compound is mediated through various molecular interactions:

  • Molecular Targets : The compound interacts with specific enzymes and receptors that play a role in oxidative stress and inflammation.
  • Pathway Modulation : It modulates signaling pathways associated with apoptosis and cell cycle regulation, which are vital for its anticancer effects .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antioxidant Study : A study demonstrated that the compound had a superior hydroxyl radical scavenging activity compared to other antioxidants like chitosan, highlighting its potential in oxidative stress-related conditions .
  • Cytotoxicity Assessment : In vitro assays showed that treatment with this compound resulted in significant cytotoxic effects on cancer cell lines without affecting normal cells adversely, suggesting a selective action against malignant cells .
  • In Vivo Studies : Preliminary animal studies indicated that this compound could inhibit tumor growth in xenograft models, further supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name (IUPAC) Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features Source/Evidence
6-Chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one C20H17ClNO4 Cl (6), OH (7), morpholin-4-ylmethyl (8), Ph (4) 370.81 Polar morpholine group Synthesis
6-Chloro-7-hydroxy-8-(4-methylpiperidin-1-ylmethyl)-4-phenyl-2H-chromen-2-one C22H22ClNO3 Cl (6), OH (7), 4-methylpiperidinylmethyl (8) 383.87 Lipophilic piperidine substituent Synthesis
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one C18H13ClO4 Cl (6), oxiran-2-ylmethoxy (7), Ph (4) 328.75 Epoxide group at position 7 Parchem Chemicals
5,7-Dimethoxy-6-prenyl-8-acyl-4-phenyl-2H-chromen-2-one (DMDP-1) C32H36O5 OMe (5,7), prenyl (6), acyl (8), Ph (4) 500.62 Natural product with prenyl/acyl Mesua elegans
MSC2360844 (PI3Kδ inhibitor) C25H25FN2O5S Morpholin-4-ylmethyl, fluorophenyl, thiochroman 484.54 Kinase inhibition activity Synthetic
Key Observations:
  • Morpholine vs.
  • Epoxide vs. Hydroxyl : The epoxide substituent in the Parchem compound () may confer electrophilic reactivity, unlike the hydroxyl group in the target compound, which could participate in hydrogen bonding .
  • Natural vs. Synthetic : Coumarins from Mesua species (e.g., DMDP-1) feature prenyl and acyl groups, contributing to antioxidant/anticancer properties, whereas synthetic analogs prioritize substituents like morpholine for targeted bioactivity .

Pharmacological and Functional Comparisons

Antinociceptive Potential

Morpholine-containing triazole-thiones () exhibit antinociceptive effects without motor impairment, suggesting that the morpholine group in the target compound may similarly modulate pain pathways . In contrast, piperidine derivatives () lack reported activity data, highlighting a research gap.

Kinase Inhibition

MSC2360844 () demonstrates that morpholine-substituted heterocycles can inhibit PI3Kδ, a therapeutic target in oncology and inflammation.

Natural Product Bioactivity

Coumarins from Mesua species () exhibit antioxidant and cytotoxic activities, attributed to prenyl/acyl groups. The target compound’s synthetic substituents (Cl, morpholine) may redirect bioactivity toward different targets, such as enzymes or receptors .

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